(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as a protected amino acid.
Formation of Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring. This step often involves the use of reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Introduction of Ethyl Group: The ethyl group is introduced via alkylation reactions, using ethyl halides under basic conditions.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often employing reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative with similar applications in medicinal chemistry and organic synthesis.
4-Hydroxy-2-quinolones: Compounds with hydroxyl and carboxylic acid functionalities, used in drug development and biological studies.
Uniqueness
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral auxiliary and its potential in medicinal chemistry make it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-4-5(9)3-8-6(4)7(10)11;/h4-6,8-9H,2-3H2,1H3,(H,10,11);1H/t4-,5+,6+;/m1./s1 |
InChI Key |
ITOWXJPDDAXDKK-GAJRHLONSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CN[C@@H]1C(=O)O)O.Cl |
Canonical SMILES |
CCC1C(CNC1C(=O)O)O.Cl |
Origin of Product |
United States |
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